

# Commercial Availability and Technical Guide for (S)-2-Bromooctane

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## Compound of Interest

Compound Name: (S)-2-Bromooctane

Cat. No.: B074790

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## Introduction

**(S)-2-Bromooctane** (CAS No. 1191-24-8) is a chiral alkyl halide of significant interest in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its defined stereochemistry makes it a valuable building block for introducing a chiral secondary octyl moiety in asymmetric synthesis. The biological activity of many complex molecules is dependent on their stereochemistry, making enantiomerically pure starting materials like **(S)-2-Bromooctane** crucial for drug discovery and development.<sup>[1]</sup> While alkyl halides are common intermediates, the use of chiral alkyl halides as bioactive motifs is an emerging area of interest, with potential for enhanced bioactivity through specific steric and electronic interactions.<sup>[2][3][4]</sup> This guide provides an in-depth overview of the commercial availability, typical specifications, synthesis, and quality control of **(S)-2-Bromooctane**.

## Commercial Suppliers and Availability

**(S)-2-Bromooctane** is available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, typically for research and development purposes. It is important to note that some suppliers may offer racemic 2-bromooctane (CAS No. 557-35-7), and care must be taken to source the specific (S)-enantiomer.

Table 1: Prominent Commercial Suppliers of **(S)-2-Bromooctane**

Supplier	CAS Number	Typical Purity	Notes
Santa Cruz Biotechnology	1191-24-8	Lot-specific	Offers the specific (S)-enantiomer for research use. <a href="#">[5]</a>
BOC Sciences	1191-24-8	Inquire	Lists (S)-2-Bromooctane as part of their main product catalog. <a href="#">[6]</a>
J & K SCIENTIFIC LTD.	1191-24-8	Inquire	A listed supplier of [S, (+)]-2-Bromooctane. <a href="#">[7]</a>

For racemic 2-bromooctane, suppliers like TCI America, ChemScene, and Fluorochem offer various grades, with purities often cited as >85% or ≥98%.[\[8\]](#)[\[9\]](#)

## Physicochemical and Chiroptical Properties

The specific properties of **(S)-2-Bromooctane** are crucial for its application and analysis. While lot-specific data should always be consulted, the following table summarizes typical specifications based on available data.

Table 2: Physicochemical and Chiroptical Data for **(S)-2-Bromooctane**

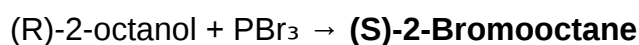
Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>17</sub> Br	[5]
Molecular Weight	193.12 g/mol	[5]
CAS Number	1191-24-8	[5]
Appearance	Colorless to light yellow liquid	[9]
Boiling Point	~190 °C (for 2-bromooctane)	[10]
Purity (by GC)	≥98% (typical for high-grade chiral compounds)	[8]
Enantiomeric Excess (ee)	≥98% (typical for high-grade chiral compounds)	
Specific Optical Rotation ([α] <sub>D</sub> )	+36° to +39.6° (for optically pure)	[11][12]

## Experimental Protocols

### Synthesis of (S)-2-Bromooctane via SN2 Reaction

The synthesis of enantiomerically pure **(S)-2-Bromooctane** is typically achieved through a stereospecific SN2 reaction from the corresponding chiral alcohol with the opposite configuration, (R)-2-octanol. The use of phosphorus tribromide (PBr<sub>3</sub>) is a common and effective method for this transformation, as it proceeds with a clean inversion of stereochemistry.[13]

Reaction Scheme:



Materials and Equipment:

- (R)-2-octanol
- Phosphorus tribromide (PBr<sub>3</sub>)

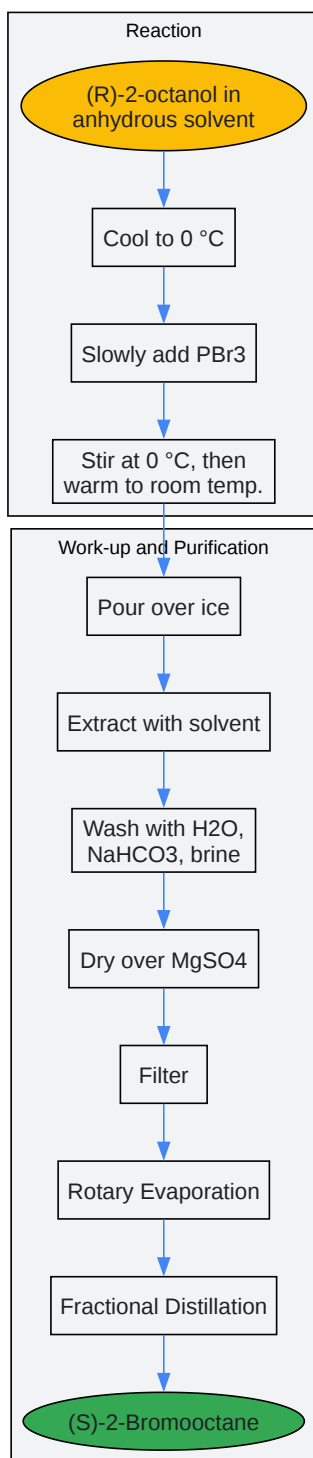
- Anhydrous diethyl ether or other suitable aprotic solvent
- Ice bath
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-2-octanol in a suitable anhydrous solvent (e.g., diethyl ether). Cool the flask in an ice bath to 0 °C.
- **Addition of PBr<sub>3</sub>:** Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution of (R)-2-octanol. The addition should be controlled to maintain the reaction temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
- **Work-up:** Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

- Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), and then filter to remove the drying agent.
- Purification: Remove the solvent by rotary evaporation. The crude **(S)-2-Bromooctane** can be purified by fractional distillation under reduced pressure to obtain the pure product.

## Workflow for the Synthesis of (S)-2-Bromooctane

[Click to download full resolution via product page](#)Caption: Synthesis of **(S)-2-Bromooctane**.

## Quality Control: Determination of Enantiomeric Excess

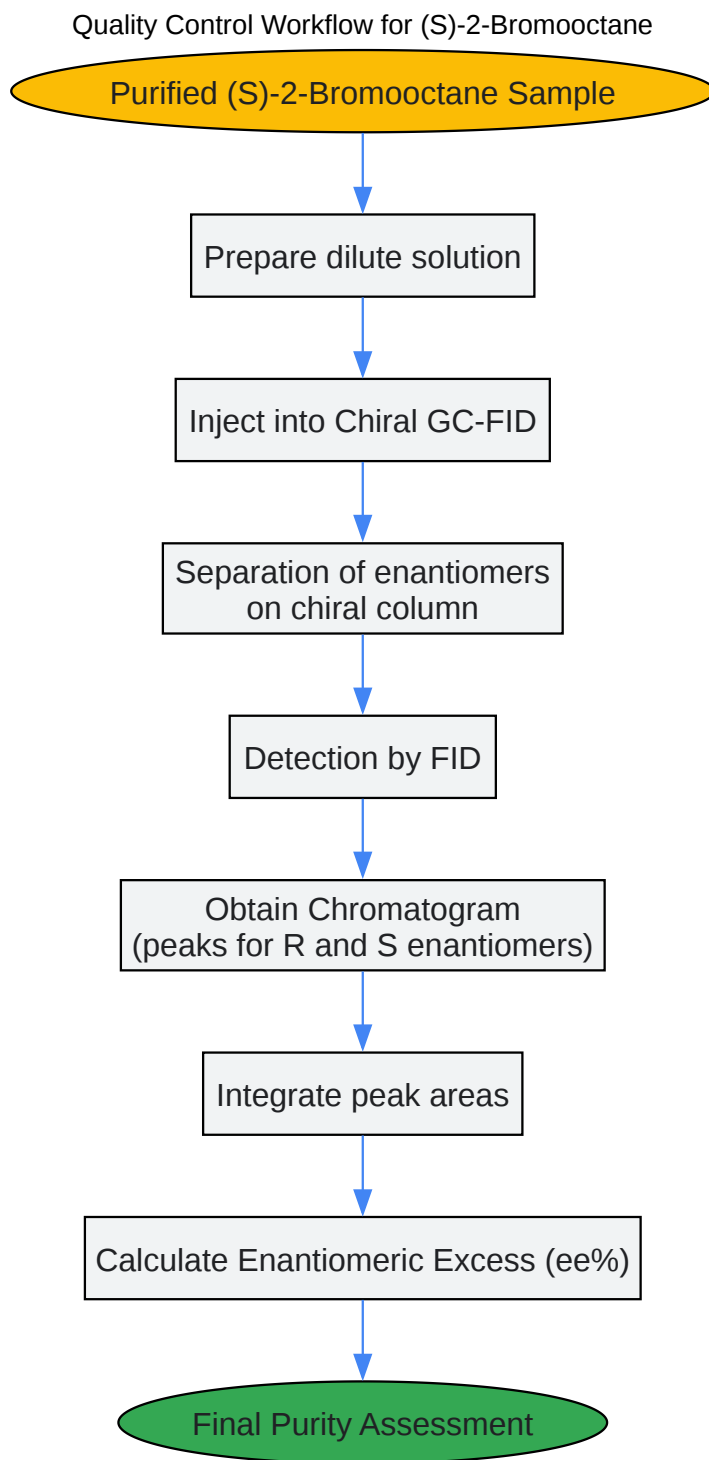
The enantiomeric purity of **(S)-2-Bromooctane** is a critical quality attribute. Chiral Gas Chromatography (GC) is a powerful analytical technique for determining the enantiomeric excess (ee).<sup>[14][15]</sup>

Instrumentation and Method:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Chiral Column: A cyclodextrin-based chiral capillary column (e.g.,  $\beta$ -DEX™ or similar) is suitable for separating the enantiomers of 2-bromooctane.
- Carrier Gas: Helium or Hydrogen.
- Temperature Program: An optimized temperature program is required to achieve baseline separation of the (R)- and (S)-enantiomers. A typical program might involve an initial hold at a lower temperature, followed by a temperature ramp.
- Injector and Detector Temperature: Typically set at 250 °C.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified **(S)-2-Bromooctane** in a suitable solvent (e.g., hexane or dichloromethane).
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the sample into the GC.
- Data Analysis: The two enantiomers will have different retention times on the chiral column. Integrate the peak areas for the (S)- and (R)-enantiomers.
- Calculation of Enantiomeric Excess (ee):  $ee (\%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] \times 100$



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Caption: Quality Control Workflow.



## Applications in Research and Drug Development

Chiral alkyl halides like **(S)-2-Bromooctane** are valuable intermediates in the synthesis of a wide range of complex organic molecules.[16] Their ability to participate in stereospecific reactions allows for the controlled introduction of chirality, which is fundamental in medicinal chemistry. The precise stereochemistry of a drug molecule can significantly influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] The use of enantiomerically pure building blocks such as **(S)-2-Bromooctane** is therefore a key strategy in the development of safer and more effective drugs.

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